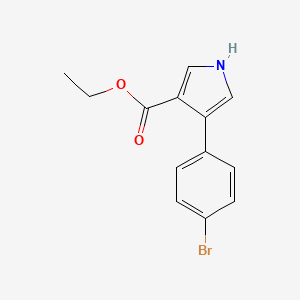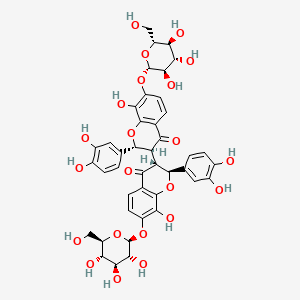
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(morpholinoethyl) chloride in the presence of a base such as potassium carbonate.
Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the alkyl chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino and morpholinoethyl groups might enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
1-(2-(Diethylamino)ethyl)benzimidazole: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)benzimidazole: Lacks the diethylaminoethyl group.
Benzimidazole: The parent compound without any substitutions.
Uniqueness
1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is unique due to the presence of both diethylaminoethyl and morpholinoethyl groups, which may confer distinct biological activities and physicochemical properties compared to its analogs.
特性
CAS番号 |
19809-25-7 |
|---|---|
分子式 |
C19H31ClN4O |
分子量 |
366.9 g/mol |
IUPAC名 |
diethyl-[2-[2-(2-morpholin-4-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H30N4O.ClH/c1-3-21(4-2)11-12-23-18-8-6-5-7-17(18)20-19(23)9-10-22-13-15-24-16-14-22;/h5-8H,3-4,9-16H2,1-2H3;1H |
InChIキー |
FCXGWYLCVNTPCA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCOCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


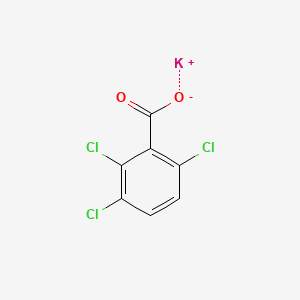
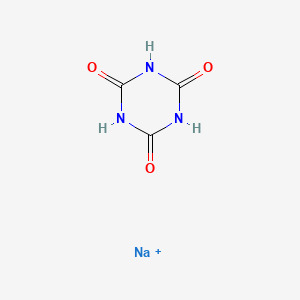
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
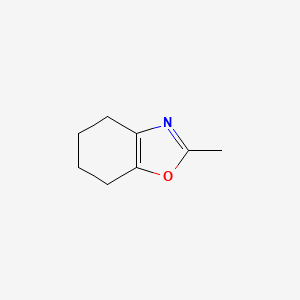
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
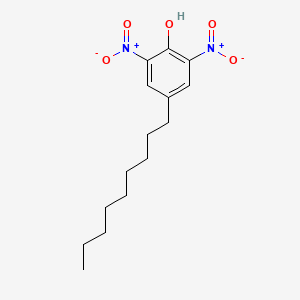
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
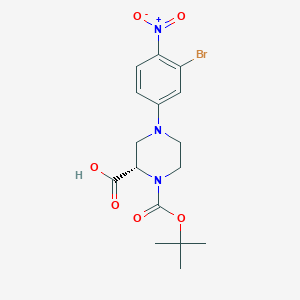
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)


